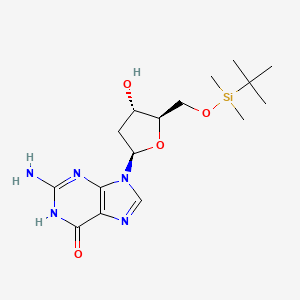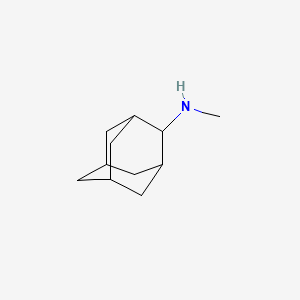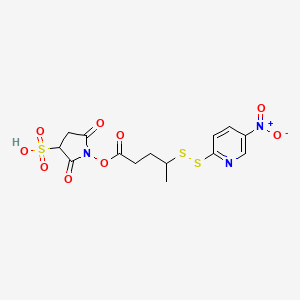
Trichlorobismuthane xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorobismuthane xhydrate, also known as bismuth(III) chloride hydrate, is an inorganic compound with the chemical formula BiCl3H2O. It is a white crystalline solid that is hygroscopic and soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichlorobismuthane xhydrate can be synthesized by mixing bismuth(III) chloride with water. The reaction typically involves dissolving bismuth(III) chloride in water, which leads to the formation of the hydrate. The process is straightforward and can be carried out under ambient conditions.
Industrial Production Methods
Industrial production of this compound involves the controlled reaction of bismuth metal with hydrochloric acid, followed by hydration. The process requires precise control of reaction conditions to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trichlorobismuthane xhydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to elemental bismuth under specific conditions.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like nitric acid. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound include bismuth oxides, bismuth nitrates, and various bismuth complexes depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Trichlorobismuthane xhydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other bismuth compounds and as a catalyst in certain chemical reactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in formulations for treating gastrointestinal disorders.
Industry: It is used in the production of pigments, cosmetics, and other industrial products.
Mecanismo De Acción
The mechanism of action of trichlorobismuthane xhydrate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is known to disrupt cellular processes in microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to trichlorobismuthane xhydrate include:
Bismuth oxychloride (BiOCl): Used in cosmetics and pigments.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Used in pharmaceuticals.
Bismuth subsalicylate (C7H5BiO4): Used in over-the-counter medications for gastrointestinal issues.
Uniqueness
This compound is unique due to its specific hydration state and its ability to form stable complexes with various ligands. This makes it particularly useful in applications where precise control over chemical composition and reactivity is required.
Propiedades
IUPAC Name |
trichlorobismuthane;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXSFJVZVAHLKM-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Bi](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiCl3H2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)





![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)

